molecular formula C25H28BrN3O6S B11627504 4-({2-(3-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

4-({2-(3-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B11627504
M. Wt: 578.5 g/mol
InChI Key: CIDRLYIACYWTFP-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a bromophenyl group, a morpholine moiety, and a sulfonamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves multiple steps, including the introduction of the bromophenyl group, the formation of the pyrrole ring, and the attachment of the morpholine and sulfonamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bromophenyl group may yield a phenyl group. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(PIPERIDIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE
  • **4-[2-(3-CHLOROPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE

Uniqueness

The uniqueness of 4-[2-(3-BROMOPHENYL)-4-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2,5-DIHYDRO-1H-PYRROLE-3-CARBONYL]-N,N-DIMETHYLBENZENE-1-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H28BrN3O6S

Molecular Weight

578.5 g/mol

IUPAC Name

4-[(E)-[2-(3-bromophenyl)-1-(2-morpholin-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-hydroxymethyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C25H28BrN3O6S/c1-27(2)36(33,34)20-8-6-17(7-9-20)23(30)21-22(18-4-3-5-19(26)16-18)29(25(32)24(21)31)11-10-28-12-14-35-15-13-28/h3-9,16,22,30H,10-15H2,1-2H3/b23-21+

InChI Key

CIDRLYIACYWTFP-XTQSDGFTSA-N

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Br)/O

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC(=CC=C4)Br)O

Origin of Product

United States

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